molecular formula C15H17N7OS B10983848 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B10983848
M. Wt: 343.4 g/mol
InChI Key: ZZBXDPILSVVPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclopropyl, thiadiazole, triazolopyridazine, and propanamide groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the 1,3,4-thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. This is followed by the synthesis of the triazolopyridazine moiety, which can be achieved via cyclization reactions involving hydrazine derivatives and appropriate diketones. The final step involves the coupling of the two heterocyclic systems with a propanamide linker under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the propanamide group can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of signaling pathways involved in disease progression.

Comparison with Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)butanamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)pentanamide

Uniqueness: The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C15H17N7OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C15H17N7OS/c1-8-11(9(2)21-22-7-16-18-13(8)22)5-6-12(23)17-15-20-19-14(24-15)10-3-4-10/h7,10H,3-6H2,1-2H3,(H,17,20,23)

InChI Key

ZZBXDPILSVVPCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.